Home > Products > Screening Compounds P74513 > 3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione - 2320468-79-7

3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-2507945
CAS Number: 2320468-79-7
Molecular Formula: C15H16N6O2S
Molecular Weight: 344.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib/GDC-0941) [, ]

    Compound Description: Pictilisib, also known as GDC-0941, is a potent phosphatidylinositol 3-kinase (PI3K) inhibitor. It is currently being investigated for its potential in treating glioblastoma multiforme (GBM). Studies indicate that pictilisib struggles to penetrate the blood-brain barrier effectively, limiting its effectiveness against GBM, particularly in non-enhancing tumor models. [, ]

2. 5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317) [, ]

    Compound Description: GNE-317 is another potent phosphatidylinositol 3-kinase (PI3K) inhibitor. In contrast to pictilisib, GNE-317 demonstrates good blood-brain barrier penetration, resulting in a more uniform distribution throughout the brain. This characteristic makes GNE-317 a potentially more promising candidate for treating GBM, including tumors with limited blood-brain barrier permeability. [, ]

3. 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) []

    Compound Description: TAK-385 is a potent and orally active gonadotropin-releasing hormone (GnRH) receptor antagonist. Developed from the thieno[2,3-d]pyrimidine-2,4-dione scaffold, TAK-385 exhibits reduced cytochrome P450 (CYP) inhibitory activity and improved in vivo GnRH antagonistic activity compared to its precursor, sufugolix. This compound effectively suppresses plasma luteinizing hormone levels, highlighting its potential for clinical applications requiring GnRH receptor antagonism. []

4. 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione []

    Compound Description: This compound shows promising antimicrobial activity, particularly against Staphylococcus aureus, surpassing the potency of reference drugs Metronidazole and Streptomycin. It also exhibits moderate activity against Pseudomonas aeruginosa and the fungus Candida albicans. This compound's efficacy highlights the potential of thieno[2,3-d]pyrimidine derivatives as a source of novel antimicrobial agents. []

    Relevance: This compound and 3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione both belong to the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione class. They share a core structure comprising a thieno[2,3-d]pyrimidine ring system with a 2,4-dione function. The presence of various substituents on this core structure, such as a methyl group at the 5-position, a 2-methyl-1,3-thiazol-4-yl group at the 6-position, and a phenyl group at the 3-position, can modulate the biological activity of these compounds. []

Properties

CAS Number

2320468-79-7

Product Name

3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

IUPAC Name

3-methyl-6-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

Molecular Formula

C15H16N6O2S

Molecular Weight

344.39

InChI

InChI=1S/C15H16N6O2S/c1-19-12(22)8-11(18-15(19)23)20-3-5-21(6-4-20)14-13-10(2-7-24-13)16-9-17-14/h2,7-9H,3-6H2,1H3,(H,18,23)

InChI Key

PYKSTOLMPNQRJP-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3SC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.